molecular formula C8H9BrS B1589523 4-(Methylthio)benzyl bromide CAS No. 38185-19-2

4-(Methylthio)benzyl bromide

Cat. No.: B1589523
CAS No.: 38185-19-2
M. Wt: 217.13 g/mol
InChI Key: QDLKMRTVELBKFE-UHFFFAOYSA-N
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Description

4-(Methylthio)benzyl bromide (MTBB) is an organobromine compound belonging to the class of haloalkanes. It is a colorless liquid, insoluble in water, with a boiling point of 126-127 °C and a melting point of -20 °C. MTBB has been used in a variety of scientific research applications due to its unique physical and chemical properties.

Scientific Research Applications

1. Polymer Synthesis and Properties

4-(Methylthio)benzyl bromide has been utilized in the synthesis of ionic conjugated polymers with aromatic functional groups. For instance, the polymerization of 2-ethynylpyridine using this compound resulted in polymers with a conjugated backbone system containing N-(4-(methylthio)benzylpyridinium bromide substituents. These polymers exhibit photoluminescence and are electrochemically stable, suggesting potential applications in materials science (Kwak et al., 2008).

2. Biochemical Reduction Studies

Research has explored the reduction of benzyl halides like benzyl bromide and 4-nitrobenzyl chloride by liver microsomes, leading to the formation of toluene derivatives. This process involves the formation of sigma-alkyl-ferric cytochrome P-450 complexes, indicating a biochemical pathway for the reduction of benzyl halides (Mansuy & Fontecave, 1983).

3. Organic Synthesis

In organic chemistry, derivatives of benzyl bromide, such as this compound, are frequently used. They play a significant role as electrophiles in nucleophilic substitution reactions and can be activated via single-electron-transfer processes for radical reactions, enabling diverse synthetic applications (Li et al., 2016).

4. Protein Modification

In biochemistry, benzyl bromide derivatives are used for the selective modification of amino acid residues in proteins. For example, they can be used for the targeted fluorescent labeling of methionine and selenomethionine residues in proteins, which is important in protein analysis and research (Lang et al., 2006).

5. Enzyme Inhibition Studies

Compounds derived from benzyl bromides, including those with 4-(Methylthio) groups, have been studied for their inhibitory effects on enzymes like carbonic anhydrase. This is crucial in medicinal chemistry for the development of new drugs and therapeutic agents (Bayrak et al., 2019).

Mechanism of Action

Target of Action

The primary target of 4-(Methylthio)benzyl bromide is the benzylic position of alkylbenzenes . The benzylic position is particularly reactive, and reactions taking place at this carbon atom are said to occur at the benzylic position .

Mode of Action

This compound interacts with its targets through a process known as free radical bromination and nucleophilic substitution . In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the resulting compound undergoes a reaction with NBS to form the final product .

Biochemical Pathways

The biochemical pathway affected by this compound involves the oxidation of an alkylbenzene to a carboxylic acid . This compound can undergo self-catalyzed oxidation in the presence of hydrogen peroxide to form the corresponding sulfoxide .

Pharmacokinetics

It is known that the compound is a solid at room temperature . Its melting point is between 43-47 °C . These properties may impact its bioavailability.

Result of Action

The molecular effect of the action of this compound is the formation of a new compound through the process of free radical bromination and nucleophilic substitution

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and the presence of other compounds. For instance, the presence of hydrogen peroxide can trigger self-catalyzed oxidation

Properties

IUPAC Name

1-(bromomethyl)-4-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLKMRTVELBKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463735
Record name 4-(Methylthio)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38185-19-2
Record name 4-(Methylthio)benzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylthio)benzyl bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a mixture of 4-(methylthio)benzyl alcohol (2.00 g) and carbon tetrabromide (6.45 g) in dichloromethane (40 mL) was added triphenylphosphine (4.08 g), and the mixture was stirred for an hour at ambient temperature. After evaporation of the solvent, the residue was purified by a silica gel column chromatography eluting with a mixture of hexane and ethyl acetate (20:1) to give 4-(methylthio)benzyl bromide (2.00 g) as a colorless oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-(Methylthio)benzyl bromide contribute to the synthesis of ionic polyacetylene? What is its function in the reaction?

A1: this compound acts as an activating agent in the polymerization of 2-ethynylpyridine, leading to the formation of the ionic polyacetylene poly{2-ethynyl-N-[4-(methylthio)benzylpyridinium bromide]} []. It reacts with the nitrogen atom of the 2-ethynylpyridine, creating a quaternary ammonium salt and introducing a positive charge onto the polymer backbone. This ionic nature contributes to the unique properties of the resulting polyacetylene.

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